molecular formula C17H19N3OS B2672915 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797874-84-0

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2672915
CAS No.: 1797874-84-0
M. Wt: 313.42
InChI Key: UWJGRNPHLWRGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one core, a privileged heterocyclic scaffold recognized for its versatility in designing biologically active molecules . This core structure is considered "privileged" because it can provide ligands for a variety of receptors and enzymes in the body, making it a valuable template in the development of new therapeutic agents . Compounds based on the dihydropyridopyrimidine scaffold are the subject of extensive investigation, with over 20,000 related structures described in the scientific literature and patents . This specific analog features a 1-(thiophen-2-yl)cyclopentyl methanone group, which may influence its physicochemical properties and binding affinity. The thiophene moiety is a common heteroaromatic element in medicinal chemistry that can be crucial for target interaction. Pyridopyrimidine derivatives, including dihydro forms, have shown a wide range of biomedical applications. They are frequently explored as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), and other key enzymes involved in disease pathways, particularly in oncology . The structural similarity of this core to natural purine bases found in DNA and RNA allows these compounds to often interact with the ATP-binding sites of various kinases, disrupting signaling pathways that drive cell proliferation . Applications: This product is intended for research purposes, including but not limited to: • Hit-to-Lead Optimization: Serving as a starting point for the synthesis and optimization of novel therapeutic candidates. • Kinase Inhibitor Screening: Evaluation in biochemical and cellular assays to discover new inhibitors for specific kinase targets. • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the core structure affect potency and selectivity. Researchers are encouraged to use this compound to explore its potential in their specific areas of interest. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16(17(6-1-2-7-17)15-4-3-9-22-15)20-8-5-14-13(11-20)10-18-12-19-14/h3-4,9-10,12H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJGRNPHLWRGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, which is then functionalized with a cyclopentyl group and a thiophene ring. Common reagents used in these reactions include cyclopentanone, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[4,3-d]pyrimidine core can be reduced to form dihydropyrido derivatives.

    Substitution: Various substituents can be introduced at different positions on the core structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrido[4,3-d]pyrimidine core can produce dihydropyrido derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies on similar derivatives have shown their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Case Study : A derivative of this compound demonstrated an IC50 value of approximately 25.7 nM against specific cancer cell lines, indicating potent antiproliferative effects. The mechanism involves disruption of microtubule dynamics, which is critical for mitosis .

Targeting Kinase Inhibition

Pyrido[4,3-d]pyrimidines have been explored as inhibitors of tyrosine kinases, which are pivotal in numerous signaling pathways related to cancer progression.

  • Research Findings : A study highlighted the synthesis of various pyrido[4,3-d]pyrimidine derivatives that showed promising activity as tyrosine kinase inhibitors. This suggests that the compound could potentially be developed into a therapeutic agent targeting specific kinases involved in tumorigenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Substituents on the pyridine ringInfluence on binding affinity to target proteins
Modifications on the cyclopentyl moietyAlteration of lipophilicity and bioavailability
Presence of thiophene groupPotential enhancement of electron delocalization

Mechanism of Action

The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The dihydropyridopyrimidine core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name / ID Key Substituents Key Functional Groups Reference
Target Compound 1-(Thiophen-2-yl)cyclopentyl, methanone Thiophene, ketone -
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (13a) Phenyl, thiophen-2-yl, imino Imino, ketone
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-...]ethanone () Trifluoromethylphenyl, pyrrolidinyl, ethanone CF3, amine, ketone
8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine (4a) Butyl, chloro, methylsulfanyl, phenyl Chloro, thioether
5-Aryl-8-arylmethylene-7,8-dihydro-2-thioxo-6H-cyclopenta[5,6]pyrido[2,3-d]-pyrimidin-4(H)-ones (1a-c) Thioxo, cyclopenta-fused, arylmethylene Thione, cyclopenta ring

Key Observations :

  • Thiophene vs. Phenyl/CF3 Groups : The target compound’s thiophene moiety may enhance π-π stacking interactions compared to phenyl or trifluoromethyl groups in analogs .
  • Cyclopentyl Bridge : The 1-(thiophen-2-yl)cyclopentyl group introduces steric bulk and reduced crystallinity compared to linear chains (e.g., butyl in 4a) .
  • Ketone vs.
Physicochemical Properties
  • Melting Points: Compound 13a has a high melting point (270–272°C), likely due to hydrogen bonding from the imino group. The target compound’s cyclopentyl group may reduce crystallinity, lowering its m.p. .
  • Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the thiophene-containing target compound .
  • Solubility : The ketone group in the target compound may enhance aqueous solubility relative to thioether or thione analogs .
Reactivity and Functionalization
  • Nucleophilic Substitution: The chloro group in 4a () allows further derivatization, whereas the target compound’s methanone group may limit reactivity .
  • Thiophene Reactivity : The thiophen-2-yl group in the target compound could undergo electrophilic substitution (e.g., bromination), unlike phenyl or CF3 analogs .

Computational Similarity Analysis

While direct similarity metrics (e.g., Tanimoto coefficients) are unavailable, pharmacophore modeling would highlight:

  • Common Features: Aromatic cores (pyrimidine, thiophene) and hydrogen-bond acceptors (ketone, imino).
  • Divergences : Substituent bulk (cyclopentyl vs. linear chains) and electronic profiles (thiophene’s electron-rich nature vs. CF3’s electron-withdrawing effect) .

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel heterocyclic compound with potential therapeutic applications. Its structure suggests a promising profile for biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OC_{19}H_{19}N_3O with a molecular weight of approximately 303.35 g/mol. The compound features a pyrido-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing the dihydropyrido-pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In vitro studies demonstrated that derivatives of pyrido-pyrimidines can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to increased apoptosis rates .

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study evaluated the antimicrobial efficacy of various pyrido-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is hypothesized to involve antioxidant activity and modulation of neuroinflammatory responses.

Case Study:
In animal models of Alzheimer's disease, similar compounds have been shown to reduce amyloid-beta plaque accumulation and improve cognitive function. This suggests a potential pathway for further research into neuroprotective applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduction in amyloid-beta plaques; cognitive improvement

Q & A

Q. What are the common synthetic routes for constructing the pyrido[4,3-d]pyrimidine core in this compound?

  • Methodological Answer : The pyrido[4,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, thiophene-substituted intermediates (e.g., 5-aryl-8-arylmethylene derivatives) are prepared by reacting hydrazine hydrate with thioxo precursors under reflux conditions. Subsequent functionalization with cyclopentylmethanone groups is achieved through nucleophilic substitution or coupling reactions. Key steps include:
  • Cyclization of dihydropyrimidinones with aryl aldehydes (e.g., 4-methoxybenzaldehyde) in polar aprotic solvents like DMF .
  • Optimization of reaction time (3–5 hours) and temperature (80–100°C) to maximize yield (50–80%) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • 1H NMR : Peaks at δ 6.08–8.67 ppm confirm aromatic protons and pyrimidine ring protons .
  • LC-MS : Molecular ion peaks (e.g., m/z 383.0 [M+H]+) validate molecular weight .
  • Elemental Analysis : C, H, N, and S percentages are matched with theoretical values (e.g., C: 51.50%, H: 4.07% for thiophene derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of thiophene-cyclopentylmethanone intermediates?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Solvent Screening : Polar solvents (DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalytic Additives : Use of KOH or NaHCO3 (5–10 mol%) to deprotonate reactive sites and reduce byproducts .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition .

Q. How do researchers resolve contradictions in reported biological activity data for similar pyrido-pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) require:
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance anticancer activity) .

Q. What computational methods are employed to predict the compound’s binding affinity for kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) are used to model interactions:
  • Docking Simulations : Pyrido-pyrimidine scaffolds show high affinity for ATP-binding pockets in kinases (e.g., CDK2, EGFR) due to π-π stacking with phenylalanine residues .
  • DFT Calculations : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) suggest stability in biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.